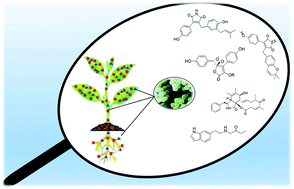Natural product diversity from the endophytic fungi of the genus Aspergillus†
RSC Advances Pub Date: 2020-06-09 DOI: 10.1039/D0RA04290K
Abstract
The endophytic fungus Aspergillus is considered as an enormous source of chemical leads with promising biological activities. Different Aspergillus species have proved their ability to produce plenty of secondary metabolites including butenolides, alkaloids, terpenoids, cytochalasins, phenalenones, ρ-terphenyls, xanthones, sterols, diphenyl ether and anthraquinone derivatives with diverse biological activities, such as anti-cancer, antifungal, anti-bacterial, anti-viral, anti-inflammatory, antitrypanosomal and antileishmanial activities. From January 2015 until December 2019, three hundred and sixty-one secondary metabolites were reported from different endophytic Aspergillus species. This review discusses the isolated secondary metabolites from different endophytic Aspergillus species reported from January 2015 to December 2019 along with their reported biological activities and structural aspects whenever applicable.

Recommended Literature
- [1] Expanding the pleuromutilin class of antibiotics by de novo chemical synthesis†
- [2] Inside back cover
- [3] Quantification of the C30+ fraction of North sea gas condensates by high temperature capillary gas chromatography
- [4] Development of smart leathers: incorporating scent through infusion of encapsulated lemongrass oil†
- [5] Triphenylarsine oxide–hydrogen peroxide adduct
- [6] Direct C–H bond arylation of arenes with aryltin reagents catalysed by palladium complexes†
- [7] Pd nanoparticles confined in mesoporous N-doped carbon silica supports: a synergistic effect between catalyst and support†
- [8] Synthetic cellular communication-based screening for strains with improved 3-hydroxypropionic acid secretion†
- [9] G-quadruplex-based DNAzyme for facile colorimetric detection of thrombin
- [10] Synthesis of framework Ti-substituted, 3-D hexagonal, mesoporous Ti-SBA-12 for selective catalytic oxidation†










